2,6-Bis(3-bromophenyl)-4-phenylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H15Br2N |
|---|---|
Molecular Weight |
465.2 g/mol |
IUPAC Name |
2,6-bis(3-bromophenyl)-4-phenylpyridine |
InChI |
InChI=1S/C23H15Br2N/c24-20-10-4-8-17(12-20)22-14-19(16-6-2-1-3-7-16)15-23(26-22)18-9-5-11-21(25)13-18/h1-15H |
InChI Key |
JPXLPGXBVLWTLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for 2,6 Bis 3 Bromophenyl 4 Phenylpyridine
Mass Spectrometry for Molecular Formula Validation
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS, ESI-HMRS)
High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HMRS) is a critical technique for the precise determination of the molecular formula of a compound. For 2,6-Bis(3-bromophenyl)-4-phenylpyridine, this method provides an exact mass measurement, which confirms its elemental composition. The compound has a molecular formula of C₂₃H₁₅Br₂N and a formula weight of 465.18 g/mol . chemicalbook.com In ESI-HMRS, the sample is ionized, typically by protonation, to form the [M+H]⁺ ion. The high-resolution analyzer then measures the mass-to-charge ratio (m/z) of this ion to several decimal places. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For similar bis(halophenyl)pyrimidine compounds, the calculated mass for the [M+H]⁺ ion is compared to the experimentally found value, with deviations typically being in the range of a few parts per million (ppm), thus confirming the structure. nih.gov
Single-Crystal X-ray Diffraction Analysis
Determination of Solid-State Molecular Conformation and Packing
The solid-state structure of this compound, as determined by single-crystal X-ray diffraction, reveals significant details about its molecular geometry. In related structures, such as 4-(4-bromophenyl)-2,6-diphenylpyridine, the phenyl and bromophenyl rings are not coplanar with the central pyridine (B92270) ring. researchgate.net The rings exhibit a disrotatory or twisted arrangement around the central heterocycle. researchgate.net For instance, in 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined with respect to the flanking phenyl rings at angles of 17.26(6)° and 24.50(6)°, and to the phenyl ring at the 4-position by 56.16(3)°. iucr.orgnih.gov A similar twisted conformation is expected for this compound, where the steric hindrance between the ortho-hydrogens of the pyridine and the phenyl rings necessitates this non-planar arrangement. The molecular packing in the crystal is stabilized by a network of non-covalent interactions. nih.gov
Table 1: Representative Crystallographic Data for a Substituted Phenylpyridine Analog (Data based on the closely related compound 4-(4-Bromophenyl)-2,6-diphenylpyridine) researchgate.net
| Parameter | Value |
| Chemical Formula | C₂₃H₁₆BrN |
| Formula Weight | 386.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9837 (4) |
| b (Å) | 21.5202 (10) |
| c (Å) | 9.6108 (4) |
| β (°) | 105.5940 (10) |
| Volume (ų) | 1789.67 (14) |
| Z (molecules per unit cell) | 4 |
| Calculated Density (Mg m⁻³) | 1.434 |
Analysis of Intermolecular Interactions (e.g., C—H···π hydrogen bonds, halogen bonds)
The crystal packing of this compound is governed by a variety of weak intermolecular forces. Among these, C—H···π interactions are significant. iucr.org These interactions occur where a hydrogen atom from a C-H bond points towards the electron-rich π-system of an adjacent aromatic ring, contributing to the formation of a stable three-dimensional supramolecular network. iucr.orgnih.gov
Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, with red spots indicating close contacts (shorter than van der Waals radii) and blue regions representing weaker or no contacts. mdpi.com
For analogous structures, Hirshfeld analysis reveals the relative contributions of different types of interactions to the total surface area. iucr.org Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a summary of all intermolecular contacts. nih.govmdpi.com These plots delineate the specific contributions from H···H, C···H/H···C, and Br···H interactions. nih.gov In similar aromatic compounds, H···H and C···H/H···C interactions are typically the most abundant, often accounting for over 80% of the total intermolecular contacts. iucr.org
Table 2: Representative Contributions to the Hirshfeld Surface for an Analogous Substituted Pyridine (Data based on 4-(3-methoxyphenyl)-2,6-diphenylpyridine) iucr.org
| Interaction Type | Contribution (%) |
| H···H | 50.4 |
| C···H/H···C | 37.9 |
| O···H/H···O | 5.1 |
| Other | 6.6 |
Peculiarities of Asymmetric Unit and Conformational Variants in Crystallography
The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by applying symmetry operations. Typically, the asymmetric unit contains one molecule. However, it can sometimes contain more than one crystallographically independent molecule, or a fraction of a molecule. researchgate.net The presence of multiple molecules in the asymmetric unit often indicates the existence of slight conformational variants (conformational polymorphism) within the same crystal lattice. researchgate.net For complex and flexible molecules like substituted pyridines, it is not uncommon to find two or more independent molecules in the asymmetric unit, each with minor differences in their dihedral angles or bond orientations. mdpi.com For example, a study on a different complex molecule revealed three distinct anion/cation couples within its asymmetric unit, which were analyzed using Hirshfeld surface analysis to understand the subtle differences between them. mdpi.com
Computational and Theoretical Investigations of Molecular Attributes and Electronic Structure
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For a molecule like 2,6-Bis(3-bromophenyl)-4-phenylpyridine, DFT calculations are instrumental in determining its most stable three-dimensional arrangement and electronic characteristics. These calculations are typically performed using a functional, such as B3LYP, paired with a suitable basis set, like 6-311++G(d,p), to ensure reliable results. nih.govekb.eg
The first step in a computational study is to determine the molecule's most stable geometry—the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. This process, known as geometry optimization, involves systematically adjusting the atomic coordinates to minimize the calculated energy of the molecule.
For this compound, the key structural parameters of interest are the bond lengths, bond angles, and dihedral (torsion) angles. The dihedral angles are particularly important as they describe the rotational orientation of the three phenyl rings relative to the central pyridine (B92270) core. In similar structures, such as 4-(4-Bromophenyl)-2,6-diphenylpyridine, the phenyl rings are twisted with respect to the central pyridine ring, with reported dihedral angles of 19.56°, 27.54°, and 30.51°. researchgate.net This twisting arises from steric hindrance between the hydrogen atoms on adjacent rings. A similar non-planar conformation is expected for this compound.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (pyridine) | ~1.34 Å |
| C-C (pyridine) | ~1.39 Å | |
| C-C (inter-ring) | ~1.49 Å | |
| C-Br | ~1.90 Å | |
| Bond Angle | C-N-C (pyridine) | ~117° |
| C-C-N (pyridine) | ~121° | |
| Dihedral Angle | (Br)Ph-C-C-N | Twisted |
| Ph-C-C-N | Twisted |
Note: These are illustrative values based on general chemical principles and data from similar compounds. Actual values would be derived from specific DFT calculations.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to donate electrons (nucleophilicity). The LUMO is the orbital to which an electron is most easily added, relating to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, while a small gap implies the opposite. nih.gov For related aromatic and heterocyclic compounds, these energy gaps are typically in the range of 4-5 eV. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electron donation and acceptance. In terpyridine and similar polypyridyl systems, the HOMO and LUMO are often delocalized across the π-conjugated framework of the aromatic rings.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.0 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |
Note: These are illustrative values. The actual energies would be determined by specific DFT calculations.
From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify global reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Fukui functions are also employed to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These indices provide a more detailed picture of local reactivity than can be gleaned from orbital plots alone.
Vibrational Spectroscopic Prediction and Correlation with Experimental Data
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies correspond to the fundamental modes of vibration of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.
For this compound, the predicted spectrum would show characteristic peaks for the C-H, C=C, and C=N stretching vibrations of the aromatic rings, as well as the distinctive C-Br stretching frequency. Comparing the computed vibrational spectra with experimentally recorded FT-IR and FT-Raman spectra allows for a detailed and accurate assignment of the observed spectral bands. urfu.ru Typically, calculated harmonic frequencies are slightly higher than experimental ones, and a scaling factor is often applied to improve the agreement. urfu.ru
Topological Analysis of Electron Density (e.g., AIM, NCI-RDG, ELF, LOL)
To gain deeper insight into the nature of chemical bonding and non-covalent interactions, various methods of electron density topology analysis are employed. The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density to define atoms and the bonds between them. The Non-Covalent Interaction Reduced Density Gradient (NCI-RDG) method is particularly useful for visualizing weak interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding crystal packing and supramolecular assembly. The Electron Localization Function (ELF) and a similar tool, the Localized Orbital Locator (LOL), provide a visual representation of electron localization in the molecule, clearly distinguishing between bonding and lone pair electrons. For a molecule with multiple aromatic rings like this compound, these analyses would reveal the nature of the C-C and C-N bonds within the rings, the C-Br bonds, and any weak intramolecular interactions that stabilize its conformation.
Molecular Descriptors and their Relevance to Chemical Behavior
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can range from simple counts of atoms and bonds to more complex descriptors derived from the molecular graph or quantum chemical calculations. Parameters like molecular weight, polar surface area, and logP (a measure of lipophilicity) are crucial in medicinal chemistry for predicting a molecule's pharmacokinetic properties. Quantum chemical descriptors, such as the dipole moment, polarizability, and hyperpolarizability, provide insight into the molecule's response to external electric fields and its potential for use in non-linear optical materials. researchgate.net The comprehensive calculation of these descriptors provides a multi-faceted profile of this compound, allowing for the prediction of its chemical behavior and its comparison with other known compounds.
Reactivity, Chemical Transformations, and Derivatization Strategies
Functionalization at Bromine Centers
The two bromine atoms on the peripheral phenyl rings are key handles for post-synthesis modification of the 2,6-Bis(3-bromophenyl)-4-phenylpyridine core. These sites allow for the introduction of new functional groups and the extension of the molecule's electronic system through various established chemical reactions.
Cross-Coupling Reactions for Extending π-Conjugation (e.g., Sonogashira coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the Sonogashira coupling is particularly effective for creating sp²-sp carbon bonds by reacting an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is instrumental in extending the π-conjugated system of this compound, a critical modification for developing materials for electronics and photonics. libretexts.org The typical reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (usually CuI), and an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPEA). wikipedia.orglibretexts.org By coupling terminal alkynes to one or both bromine centers, complex molecular wires and larger aromatic structures can be constructed. acs.org The reactivity of aryl bromides in Sonogashira couplings is generally reliable, though it may require heating to proceed at an efficient rate. wikipedia.org
Table 1: Representative Sonogashira Cross-Coupling Reactions
| Entry | Alkyne Partner | Catalyst System | Base/Solvent | Expected Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA / THF | 2,6-Bis(3-(phenylethynyl)phenyl)-4-phenylpyridine |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA / Toluene (B28343) | 2,6-Bis(3-((trimethylsilyl)ethynyl)phenyl)-4-phenylpyridine |
| 3 | 1-Heptyne | Pd₂(dba)₃ / PPh₃ / CuI | TEA / DMF | 2,6-Bis(3-(hept-1-yn-1-yl)phenyl)-4-phenylpyridine |
| 4 | Ethynylferrocene | Pd(PPh₃)₂Cl₂ / CuI | TEA / THF | 2,6-Bis(3-(ferrocenylethynyl)phenyl)-4-phenylpyridine |
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
Halogen-metal exchange is a fundamental organometallic reaction used to convert an organic halide into a highly reactive organometallic species. rsc.org For this compound, this typically involves reacting the compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). nih.govprinceton.edu This process replaces one of the bromine atoms with a lithium atom, generating a nucleophilic aryllithium intermediate. rsc.orgprinceton.edu This intermediate is not isolated but is immediately "quenched" by adding an electrophile, allowing for the introduction of a wide variety of functional groups. nih.gov While highly effective, controlling the selectivity can be challenging, as monolithiation may be difficult to achieve without side reactions or the formation of dilithiated species. nih.gov The choice of alkyllithium reagent and reaction conditions can influence the outcome. researchgate.net
Table 2: Functionalization via Halogen-Metal Exchange and Electrophilic Quenching
| Entry | Reagent | Electrophile (E) | Quenching Product (Functional Group) |
| 1 | n-BuLi | Dimethylformamide (DMF) | Aldehyde (-CHO) |
| 2 | t-BuLi | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |
| 3 | n-BuLi | Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |
| 4 | n-BuLi | Iodine (I₂) | Iodide (-I) |
Modifications of the Pyridine (B92270) Core and Aromatic Substituents
Introduction of Diverse Aryl and Hetaryl Moieties
The synthesis of the 2,4,6-triarylpyridine scaffold itself provides an excellent opportunity to introduce molecular diversity. The most common and versatile methods for preparing these compounds are one-pot multicomponent reactions, such as the Kröhnke or Chichibabin pyridine syntheses. wikipedia.orgtandfonline.comrasayanjournal.co.in The general approach involves the condensation of two equivalents of a ketone (an acetophenone (B1666503) derivative), one equivalent of an aldehyde, and an ammonia (B1221849) source, typically ammonium (B1175870) acetate (B1210297). orgchemres.org
For the specific synthesis of this compound, the reaction would involve two equivalents of 3-bromoacetophenone and one equivalent of benzaldehyde (B42025). By systematically varying the ketone and aldehyde starting materials, a vast library of analogues can be produced with different aryl or hetaryl groups at the 2, 4, and 6 positions of the pyridine ring. rsc.org This modularity is a key advantage for tuning the properties of the final compound.
Table 3: Synthesis of 2,4,6-Triarylpyridine Analogs via One-Pot Condensation
| Entry | Ketone (2 equiv.) | Aldehyde (1 equiv.) | Resulting 4-Aryl-2,6-diarylpyridine Product |
| 1 | 3-Bromoacetophenone | Benzaldehyde | This compound |
| 2 | Acetophenone | 4-Bromobenzaldehyde (B125591) | 2,6-Diphenyl-4-(4-bromophenyl)pyridine |
| 3 | 4'-Methoxyacetophenone | Benzaldehyde | 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine |
| 4 | 2-Acetylthiophene | 3-Bromobenzaldehyde | 2,6-Di(thiophen-2-yl)-4-(3-bromophenyl)pyridine |
| 5 | 3-Bromoacetophenone | Pyridine-4-carboxaldehyde | 2,6-Bis(3-bromophenyl)-4-(pyridin-4-yl)pyridine |
Reaction Mechanism Elucidation in Synthetic Pathways
Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes.
The Kröhnke pyridine synthesis provides a classic route to 2,4,6-triarylpyridines. wikipedia.orgdrugfuture.com Its mechanism begins with a Michael addition of the enolate of a ketone (e.g., 3-bromoacetophenone) to an α,β-unsaturated carbonyl compound (a chalcone), which is formed in situ from the condensation of the ketone and an aldehyde (e.g., benzaldehyde). wikipedia.org This addition forms a 1,5-dicarbonyl intermediate. This intermediate then reacts with ammonia (from ammonium acetate), leading to cyclization and a series of dehydration steps that result in the formation of the stable, aromatic pyridine ring. wikipedia.org
The mechanism of palladium-catalyzed cross-coupling reactions , such as the Sonogashira or Suzuki reactions, proceeds through a well-established catalytic cycle. nobelprize.org
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square planar Pd(II) complex. This is often the rate-determining step. acs.orgresearchgate.net
Transmetalation : The organic group from the coupling partner (e.g., a copper acetylide in the Sonogashira reaction or an organoboron species in the Suzuki reaction) is transferred to the palladium center, displacing the halide. nobelprize.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net
For polyhalogenated substrates, the regioselectivity of the first coupling is governed by factors including the electronic properties of the C-X bond and the steric environment around the palladium catalyst. acs.orgnih.gov
Investigation of Tautomeric Equilibria (e.g., 4-pyridone/4-pyridinol)
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in heterocyclic chemistry. A common form of tautomerism in pyridine derivatives is the pyridone/pyridinol equilibrium. For example, 4-hydroxypyridine (B47283) exists in equilibrium with its tautomer, 4-pyridone. Theoretical studies on 4-pyrimidone, a related heterocyclic system, have shown that the keto form is generally the more stable tautomer. nih.gov
In the case of this compound, the 4-position of the pyridine ring is substituted with a phenyl group. Consequently, the classic 4-pyridone/4-pyridinol tautomerism is not possible for the parent molecule as there is no hydroxyl group at the 4-position.
However, it is conceivable that derivatives of this compound could exhibit this type of tautomerism. For instance, if the 4-phenyl ring were to be functionalized with a hydroxyl group, a more complex tautomeric equilibrium could arise, potentially involving quinonoid-like structures. Similarly, if the pyridine ring itself were to be hydroxylated in a subsequent reaction, the resulting hydroxypyridine derivative would exist in equilibrium with its corresponding pyridone tautomer. The position of this equilibrium would be influenced by factors such as the solvent, temperature, and the electronic nature of the other substituents on the pyridine and phenyl rings.
Chemoselectivity and Regioselectivity in Multi-functionalized Systems
The presence of multiple reactive sites in this compound makes chemoselectivity and regioselectivity key considerations in its derivatization. The primary sites for functionalization are the two equivalent carbon-bromine bonds on the phenyl rings.
Chemoselectivity: The C-Br bonds are generally more reactive towards palladium-catalyzed cross-coupling reactions than the C-H bonds of the pyridine or phenyl rings. Therefore, it is possible to selectively functionalize the brominated positions while leaving the rest of the molecule intact. For instance, in a Suzuki coupling reaction, one could selectively form new carbon-carbon bonds at the sites of the bromine atoms.
Regioselectivity: Since the two 3-bromophenyl groups are identical, a single substitution reaction would lead to a mono-functionalized product. A second substitution could then be performed to yield a symmetrically or asymmetrically di-functionalized product, depending on the choice of the second coupling partner. The challenge in achieving selective mono-functionalization lies in controlling the stoichiometry of the reagents and the reaction conditions to prevent over-reaction to the di-substituted product.
The table below outlines the potential outcomes of selective functionalization of this compound via a hypothetical Suzuki coupling reaction.
| Reactant | Coupling Partner | Product(s) | Selectivity |
| This compound | 1.1 eq. Arylboronic Acid | 2-(3-Arylphenyl)-6-(3-bromophenyl)-4-phenylpyridine | Mono-substitution |
| This compound | 2.2 eq. Arylboronic Acid | 2,6-Bis(3-arylphenyl)-4-phenylpyridine | Di-substitution |
| 2-(3-Arylphenyl)-6-(3-bromophenyl)-4-phenylpyridine | 1.1 eq. Different Arylboronic Acid | 2-(3-Arylphenyl)-6-(3-aryl'phenyl)-4-phenylpyridine | Asymmetric di-substitution |
Functionalization of the pyridine ring itself is also a possibility, although it would be more challenging. Direct C-H activation of pyridines has been reported, but the regioselectivity is highly dependent on the directing groups and reaction conditions. researchgate.net For this compound, the most likely positions for C-H activation on the pyridine ring would be the 3- and 5-positions. The bulky substituents at the 2-, 4-, and 6-positions would likely direct incoming reagents to these less sterically hindered sites.
Coordination Chemistry and Ligand Applications of 2,6 Bis 3 Bromophenyl 4 Phenylpyridine Derivatives
Design Principles for Multidentate Ligands Based on the Pyridine (B92270) Scaffold
The design of multidentate ligands is a cornerstone of modern coordination and supramolecular chemistry, with the pyridine scaffold serving as a highly versatile and robust building block. The fundamental principle lies in arranging multiple donor atoms in a specific spatial orientation to chelate a metal ion. The 2,6-disubstituted pyridine framework, as seen in 2,6-bis(3-bromophenyl)-4-phenylpyridine, functions as a tridentate, pincer-type ligand, similar to the well-known 2,2':6',2"-terpyridine system.
Key design principles for these ligands include:
Preorganization: The rigid pyridine backbone preorganizes the nitrogen donor atoms for efficient metal binding, reducing the entropic penalty upon complexation and leading to more stable complexes.
Tunability: The properties of the resulting metal complexes can be systematically tuned by modifying the substituents on the pyridine ring. The phenyl group at the 4-position and the bromophenyl groups at the 2- and 6-positions of the title compound are crucial for modulating its steric and electronic characteristics. The bulky phenyl groups influence the solubility of the ligand and its complexes and can engage in π-π stacking interactions to direct the formation of supramolecular assemblies.
Electronic Effects: The bromo-substituents are electron-withdrawing, which can influence the electron density on the pyridine nitrogen and, consequently, the ligand field strength and the redox properties of the metal complexes.
Functional Handles: The bromine atoms serve as reactive handles for post-synthesis modification. They can be readily converted to other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the construction of more complex, multifunctional molecular systems.
Formation of Metal Complexes with Transition and Lanthanide Metal Ions
Polypyridyl ligands readily form complexes with a wide array of transition metals (such as iron, ruthenium, zinc, and palladium) and lanthanide ions. nih.gov The formation of these complexes is driven by the strong affinity of the soft pyridine nitrogen donors for these metal ions.
While specific literature detailing the synthesis of metal complexes with this compound is scarce, the synthesis is expected to follow well-established protocols for related polypyridyl ligands. Typically, these syntheses involve the reaction of the ligand with a simple metal salt (e.g., chloride, nitrate, or perchlorate) in a suitable solvent like acetonitrile, ethanol (B145695), or methanol, often with gentle heating. nih.gov
A general synthetic route would be:
Ligand Synthesis: The ligand itself can be prepared using methods like the Kröhnke synthesis, which involves the condensation of a 1,5-dicarbonyl compound with an ammonium (B1175870) salt, or through palladium-catalyzed cross-coupling reactions. researchgate.net For instance, a related compound, 6-(4-bromophenyl)-2,4-bis(4-hydroxyphenyl)pyridine, has been synthesized using 4-bromobenzaldehyde (B125591) and 4-hydroxyacetophenone. researchgate.net
Complexation: The stoichiometry of the reaction (ligand-to-metal ratio) determines the final structure. For example, reacting the ligand with a metal ion in a 2:1 ratio can yield an octahedral [M(L)₂]ⁿ⁺ complex, whereas a 1:1 ratio might produce a complex like [M(L)X₃] (where X is an ancillary ligand like chloride).
Metal complexes of this compound are expected to exhibit coordination geometries typical for tridentate polypyridyl ligands. The ligand would coordinate to a metal center via its three nitrogen atoms in a meridional fashion. In a hypothetical [M(L)₂]ⁿ⁺ complex, the two ligands would arrange orthogonally to create a pseudo-octahedral geometry around the metal ion.
Due to steric hindrance between the phenyl groups at the 2- and 6-positions and the central metal environment, the phenyl rings are typically twisted out of the plane of the central pyridine ring. In the related isomer 4-(4-bromophenyl)-2,6-diphenylpyridine, the dihedral angles between the central pyridine ring and the flanking phenyl rings are 19.56° and 27.54°, while the 4-phenyl ring is twisted by 30.51°. researchgate.net Similar rotational freedom would be expected for the title compound.
The table below presents representative bond lengths and angles for a related 2,6-diphenylpyridine (B1197909) molecule, which can serve as an estimate for the uncomplexed ligand. researchgate.net Upon coordination, M-N bond lengths would typically fall in the range of 2.0-2.2 Å, depending on the specific metal ion. nih.gov
| Parameter | Description | Representative Value |
| C-N-C | Intramolecular angle within the pyridine ring | ~118° |
| C-C (pyridine) | Average bond length in the pyridine ring | ~1.39 Å |
| C-C (phenyl) | Average bond length in the phenyl rings | ~1.40 Å |
| C-C (inter-ring) | Bond length between pyridine and phenyl rings | ~1.49 Å |
| Dihedral Angle | Angle between pyridine and flanking phenyls | 26-30° |
| Data derived from the structure of 2,6-diphenylpyridine and its derivatives. researchgate.netresearchgate.net |
Ligand Field Theory and Electronic Properties of Metal Complexes
Ligand Field Theory (LFT) describes the electronic structure of coordination compounds. The three nitrogen atoms of the this compound ligand act as σ-donors and π-acceptors. When they coordinate to a transition metal ion, they cause the splitting of the metal's d-orbitals into different energy levels. The magnitude of this splitting (Δ) is determined by the ligand field strength.
Polypyridyl ligands are known to have a relatively strong ligand field, which can lead to low-spin complexes. The electronic properties of the complexes, such as their color and photophysical behavior, are governed by transitions between these d-orbitals (d-d transitions) and by charge-transfer transitions. Of particular importance are metal-to-ligand charge transfer (MLCT) bands, where an electron is excited from a metal-centered orbital to a ligand-centered π* orbital.
The substituents on the ligand play a critical role in tuning these properties. The electron-withdrawing bromine atoms on the phenyl rings of the title compound would be expected to lower the energy of the ligand's π* orbitals. This can red-shift the MLCT absorption and emission bands compared to complexes with unsubstituted phenyl rings, potentially making them suitable for applications in light-harvesting or as photosensitizers.
Comparison with Other Pyridyl and Polypyridyl Ligands in Coordination Chemistry
The this compound ligand can be compared with more common pyridyl ligands like 2,2'-bipyridine (B1663995) (bpy) and 2,2':6',2"-terpyridine (tpy) to highlight its unique features.
| Feature | 2,2'-Bipyridine (bpy) | 2,2':6',2"-Terpyridine (tpy) | This compound |
| Denticity | Bidentate (two N donors) | Tridentate (three N donors) | Tridentate (three N donors) |
| Coordination | Forms complexes like [M(bpy)₃]²⁺ (octahedral) | Forms complexes like [M(tpy)₂]²⁺ (octahedral) | Expected to form complexes like [M(L)₂]²⁺ (octahedral) |
| Steric Profile | Relatively low steric hindrance | Moderate steric hindrance | High steric hindrance due to bulky bromophenyl groups at the 2- and 6-positions, influencing complex geometry and intermolecular packing. |
| Electronic Effects | Basic scaffold; properties tuned by simple substituents. | Basic scaffold; properties tuned by substituents. | Electron-withdrawing bromo groups and an extended π-system from the phenyl groups significantly modify electronic properties. |
| Conformational Flexibility | Rotation around the C-C bond between rings. | Relatively rigid, planar conformation upon coordination. | Rotation of the three phenyl rings relative to the central pyridine core provides conformational flexibility. researchgate.net |
| Functionalization | Requires synthesis of substituted bpy precursors. | Requires synthesis of substituted tpy precursors. | Bromo groups provide convenient sites for post-complexation modification via cross-coupling reactions. |
Applications in Catalysis and Supramolecular Chemistry
The unique structural and electronic features of this compound and its metal complexes suggest potential applications in catalysis and supramolecular chemistry.
Catalysis: Polypyridyl metal complexes are widely used as catalysts in organic synthesis. rsc.orgrsc.org Palladium complexes bearing pyridyl ligands, for example, are effective in cross-coupling reactions. researchgate.net A palladium complex of this compound could potentially catalyze reactions like Suzuki or Heck couplings, with the bulky ligand framework providing stability and influencing selectivity. The robustness of the ligand would be advantageous for creating catalysts that are stable under harsh reaction conditions.
Supramolecular Chemistry: The rigid structure and extended aromatic surfaces of this ligand make it an excellent building block for constructing complex supramolecular architectures. mdpi.com The phenyl and bromophenyl groups can participate in π-π stacking and halogen bonding interactions, which can be used to direct the self-assembly of discrete metallacycles or extended coordination polymers. The ability to functionalize the bromine atoms allows for the creation of even more complex, hierarchical structures with tailored functions, such as molecular sensing or light-emitting materials. researchgate.net
Role as Ligands in Homogeneous and Heterogeneous Catalytic Systems
There is no specific information available in the reviewed literature regarding the application of this compound as a ligand in either homogeneous or heterogeneous catalytic systems. Research on closely related structures, such as brominated terpyridines, suggests that pyridine-based ligands can be effective in various catalytic transformations; however, direct evidence for the catalytic activity of complexes involving this compound is not documented.
Self-Assembly and Nanostructure Formation through Coordination Bonds
Similarly, a detailed investigation of scholarly sources did not yield any studies on the self-assembly and formation of nanostructures using this compound through coordination bonds. The strategic placement of bromine atoms on the phenyl rings could theoretically influence intermolecular interactions and the geometry of resulting metal-organic assemblies, but experimental data to support this is not currently published.
Potential Applications in Advanced Materials Science
Optoelectronic Materials Applications
The inherent electronic and photophysical properties of substituted phenylpyridines make them prime candidates for use in optoelectronic devices. The presence of heavy bromine atoms and the tunable nature of the pyridine (B92270) ring suggest that 2,6-Bis(3-bromophenyl)-4-phenylpyridine could be a key ingredient in luminescent materials, organic light-emitting diodes (OLEDs), and solar cells.
The design of purely organic materials that exhibit room temperature phosphorescence (RTP) is a significant challenge in materials science. The introduction of heavy atoms, such as bromine, is a well-established strategy to enhance intersystem crossing (ISC)—the process where a molecule transitions from a singlet excited state to a triplet excited state—which is a prerequisite for phosphorescence.
Research on analogous compounds, such as bromo-substituted triarylboranes, demonstrates the effectiveness of this approach. For instance, (2-bromophenyl)bis(2,6-dimethylphenyl)borane shows dual phosphorescence in its crystalline state at room temperature, with a short-lived component (0.8 ms) and a long-lived component (234 ms). d-nb.infonih.gov This phenomenon is attributed to the heavy-atom effect of bromine and the formation of aggregates with multiple intermolecular interactions that stabilize the triplet states. d-nb.infonih.gov Similarly, lanthanide complexes incorporating a 4'-(4-bromophenyl)-2,2':6',2''-terpyridine ligand, a structural relative of the subject compound, have been synthesized and their luminescent properties studied, indicating the utility of the bromophenyl-pyridine scaffold in creating light-emitting materials. researchgate.net
The photophysical properties of this compound are expected to be characterized by:
Enhanced Intersystem Crossing: The bromine atoms would facilitate spin-orbit coupling, promoting the generation of triplet excitons.
Tunable Emission: The electronic properties, and thus the emission color, could be tuned by chemical modification at the bromine positions.
Aggregation-Induced Emission (AIE): Like many aromatic systems, it may exhibit enhanced luminescence in the aggregated or solid state due to the restriction of intramolecular vibrations. d-nb.info
Studies on related boron complexes with pyridine-pyrazolate ligands, some featuring bromophenyl groups, have shown mega Stokes shifts (up to 263 nm) and extended excited-state lifetimes, making them suitable as fluorescent probes. nih.gov These findings underscore the potential of the this compound framework in designing novel luminescent materials.
Table 1: Photophysical Properties of Structurally Related Compounds
| Compound Type | Key Feature | Observed Property | Potential Implication for Target Compound | Reference |
|---|---|---|---|---|
| (o-bromophenyl)triarylborane | Ortho-bromo substitution | Dual phosphorescence (lifetimes: 0.8 ms (B15284909) & 234 ms) | Potential for room temperature phosphorescence. | d-nb.infonih.gov |
| Pyridine-pyrazolate Boron Complexes | Bromophenyl substitution | Large Stokes shift (up to 263 nm) | Tunable emission with significant energy separation between absorption and emission. | nih.gov |
| Lanthanide Terpyridine Complexes | Bromophenyl-terpyridine ligand | Luminescence in solid-state and solution | Acts as a suitable ligand for creating luminescent metal complexes. | researchgate.net |
In OLEDs, electron-transporting layers (ETLs) are crucial for efficiently injecting electrons from the cathode and transporting them to the emissive layer. Materials with good electron mobility and appropriate energy levels are required for this function. Nitrogen-containing heterocycles, particularly pyridine derivatives, are widely recognized as effective electron-transporting materials (ETMs) due to the electron-deficient nature of the pyridine ring. semanticscholar.org
The 4-phenylpyridine (B135609) core of the subject compound is a promising scaffold for ETL materials. Research on 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) has demonstrated its utility in high-efficiency OLEDs. An optimized device using this material achieved a maximum external quantum efficiency (EQE) of 21.2%. nih.gov Further modifications to this structure have pushed the EQE to 25%. nih.gov
Significantly, a key intermediate in the synthesis of related materials is 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile, a molecule that shares the core structure and bromo-functionality of the title compound. nih.gov This demonstrates a viable synthetic pathway and highlights the relevance of brominated phenylpyridines as precursors to high-performance ETMs. The bromine atoms on this compound can be substituted with other functional groups, such as carbazoles, to fine-tune the material's electronic properties and enhance its performance in an OLED stack. nih.gov
Dye-sensitized solar cells (DSSCs) rely on a photosensitizer (dye) adsorbed onto a semiconductor surface to absorb light and inject electrons. semanticscholar.orgresearchgate.net While the subject compound itself is not a complete dye, its structural motifs are found in molecules used in DSSC research. researchgate.net The this compound molecule can serve as a critical building block for constructing more complex D-π-A (Donor-π bridge-Acceptor) organic sensitizers.
In such a design:
The electron-rich moieties could be attached via Suzuki or other cross-coupling reactions at the bromine positions to act as the electron donor.
The phenylpyridine core could be part of the π-conjugated bridge that facilitates charge transfer from the donor to the acceptor.
An anchoring group, to attach the dye to the semiconductor (e.g., TiO2), would be incorporated into the structure.
The development of metal-free organic dyes is an active area of DSSC research, and the versatility of the subject compound makes it an attractive starting point for the synthesis of novel sensitizers. researchgate.net
Supramolecular and Polymeric Materials
The presence of two reactive bromine sites makes this compound an ideal monomer for polymerization and the construction of larger, well-defined supramolecular structures.
Dendrimers are highly branched, tree-like macromolecules with a vast number of functional groups on their periphery. nih.gov Their unique architecture makes them useful in fields ranging from drug delivery to catalysis. The structure of this compound lends itself to be used as an AB2-type monomer, where the central phenylpyridine unit acts as the core or branching point, and the two bromophenyl groups are the reactive sites for further growth.
Synthetic methods like the Suzuki-Miyaura coupling, which joins aryl groups using halogens and boronic acids, are well-suited for this purpose. nih.gov By reacting this compound with a molecule containing two boronic acid groups, one could systematically build successive generations of a dendrimer. Similarly, it can be used to synthesize linear or cross-linked polymers. This synthetic versatility allows for the creation of functional polymeric scaffolds with properties dictated by the phenylpyridine core. nih.gov
Magnetic Materials Design
The 2,6-disubstituted pyridine unit is a classic bidentate N,N-chelating ligand, capable of binding to a wide variety of metal ions. By coordinating with paramagnetic metal centers, such as transition metals or lanthanides, this compound can be used to design new magnetic materials. researchgate.netnih.gov
The magnetic properties of the resulting metal complexes are determined by several factors:
The choice of metal ion: Different metals (e.g., Fe(II/III), Mn(II), Cu(II), or lanthanides) will bring different numbers of unpaired electrons and orbital contributions. researchgate.netnih.govnih.gov
The coordination geometry: The geometry around the metal center (e.g., octahedral, square planar) influences the magnetic anisotropy and the interactions between metal ions. researchgate.net
Intermolecular interactions: The bromophenyl groups can influence how the complexes pack in the solid state, potentially leading to long-range magnetic ordering through intermolecular pathways.
Research on complexes formed with related polypyridyl ligands, such as 2,4,6-tris(2-pyridyl)-s-triazine (tpt), has shown that polynuclear clusters can exhibit dominant antiferromagnetic coupling. nih.gov Studies on doubly-bridged phenoxido copper(II) complexes have also demonstrated significant antiferromagnetic interactions with 2J values as high as -500 cm⁻¹. nih.gov By forming complexes with this compound, it is conceivable to create novel mononuclear or polynuclear complexes with tailored magnetic responses.
Table 2: Magnetic Properties of Complexes with Related Ligand Types
| Complex/Ligand Type | Metal Ion(s) | Key Magnetic Feature | Reference |
|---|---|---|---|
| Polynuclear Fe(III)-tpt clusters | Fe(III) | Dominant antiferromagnetic coupling | nih.gov |
| Doubly-bridged phenoxido complexes | Cu(II) | Significant antiferromagnetic interaction (2J = -500 cm⁻¹) | nih.gov |
| Cobalt(II) complexes | Co(II) | High spin octahedral geometry (μ_eff = 4.30-4.70 B.M.) | researchgate.net |
: Sensing Applications (excluding biological sensing)
The structural framework of this compound, featuring a central pyridine ring flanked by phenyl substituents, positions it as a promising candidate for the development of chemosensors, particularly for detecting metal ions. The utility of pyridine derivatives in sensing is well-established; the nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a binding site for metal cations. This interaction can significantly alter the electronic properties of the molecule, leading to observable changes in its fluorescence or UV-Vis absorption spectra.
Research into conjugated polymers containing 2,6-substituted pyridine units has demonstrated their potential as effective metal ion sensors. For instance, polymers with a meta-substituted pyridine structure have shown high selectivity and sensitivity for palladium (Pd²⁺) ions in aqueous solutions. rsc.org The binding of the metal ion to the pyridine nitrogen enhances the main absorbance peak and can induce a dramatic decrease in fluorescence intensity, providing a clear signal for detection. rsc.org Similarly, other 2-amino-pyridine derivatives have been synthesized and successfully employed as fluorescent grating sensors for the rapid identification of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The mechanism relies on the differential binding capacities of various metal ions to the pyridine-based ligand, resulting in distinct fluorescent responses. mdpi.com
Functionalized nanoparticles also leverage the chelating properties of pyridine. A sorbent based on Fe₃O₄ nanoparticles functionalized with pyridine-2,6-diamine was developed for the pre-concentration and determination of lead (Pb²⁺) and cadmium (Cd²⁺) ions. nih.gov This highlights the versatility of the 2,6-disubstituted pyridine motif in designing materials for environmental monitoring.
While direct experimental studies on the sensing applications of this compound are not extensively documented, its terpyridine-like structure strongly suggests its potential as a fluoro-ionophore. The core is analogous to other pyridine-based chemosensors that signal the presence of metal ions through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). The phenyl and bromophenyl groups can be further functionalized to tune the sensor's selectivity and sensitivity for specific analytes.
Table 1: Examples of Pyridine-Based Ligands in Non-Biological Sensing Applications This table is generated based on data from the text. The target compound is included for structural comparison.
| Compound/Ligand Class | Target Analyte(s) | Sensing Principle | Reference |
| 2,6-Substituted Pyridine Polymers | Pd²⁺ | Fluorescence Quenching / UV-Vis Change | rsc.org |
| 2-Amino-3-cyanopyridine Derivative | Cr²⁺, Co²⁺, Cu²⁺, Fe³⁺ | Fluorescence Enhancement/Deviation | mdpi.com |
| Pyridine-2,6-diamine on Fe₃O₄ NPs | Pb²⁺, Cd²⁺ | Adsorption / Chelation | nih.gov |
| This compound | (Potential) Metal Cations | (Predicted) Fluorescence / UV-Vis Change | N/A |
: Role in Lanthanide and Actinide Separation Methodologies
The separation of trivalent minor actinides (An³⁺) from lanthanides (Ln³⁺) is a critical and challenging step in the partitioning and transmutation (P&T) strategy for managing high-level nuclear waste. The chemical similarity between these f-block elements makes their separation difficult. A promising approach involves the use of multidentate ligands containing soft N-donor atoms, which show preferential binding for the slightly "softer" actinide ions over the "harder" lanthanide ions.
Nitrogen-heterocyclic ligands, such as those based on pyridine, have been central to the development of actinide/lanthanide separation processes. The 2,6-disubstituted pyridine core, as found in this compound, is a key component of terpyridine and bis-triazinyl pyridine (BTP) type ligands. These ligands are known for their ability to form stable complexes with metal ions. Theoretical and experimental studies on phenanthroline-based amide ligands have shown that the selectivity for Am³⁺ over Eu³⁺ originates from the greater covalent character in the Am–N bonds compared to the Eu–N bonds. rsc.org
Research on a 6-(1,2,4-triazin-3-yl)-2,2':6',2''-terpyridine ligand, a structural analog of the title compound, explored its complexation with lanthanides and actinides. nih.gov While this specific ligand did not efficiently extract Am(III) or Eu(III) on its own, the study underscored that the presence of multiple nitrogen donor atoms in a quadridentate arrangement is crucial for effective extraction and separation. nih.govcore.ac.uk Ligands like N,N,N′,N′-tetraoctyldiglycolamide (TODGA) are effective at co-extracting actinides and lanthanides, while subsequent selective stripping of actinides can be achieved using hydrophilic N-heterocyclic complexing agents. nih.gov
The molecule this compound can be considered a terphenyl-type analogue of terpyridine ligands. Its three nitrogen-accessible coordination sites (via the central pyridine) make it a potential platform for designing more complex extractants. The bromine atoms offer sites for further functionalization to enhance solubility in organic diluents or to modify the electronic properties of the ligand, thereby fine-tuning its selectivity for specific metal ions.
Table 2: Nitrogen-Heterocyclic Ligands in Lanthanide/Actinide Separation Research This table is generated based on data from the text.
| Ligand Type / Example | Core Structure | Key Finding | Reference |
| Bis-Triazinyl Pyridines (BTPs) | 2,6-disubstituted pyridine | Efficiently extract and separate Am(III) and Eu(III). | N/A |
| 6-(1,2,4-triazin-3-yl)-2,2':6',2''-terpyridine | Terpyridine | Forms 1:1 complexes with Ln(III); highlights the need for quadridentate N-donors for efficient extraction. | nih.govcore.ac.uk |
| Phenanthroline-diamide Ligands | Phenanthroline | Selectivity for Am(III)/Eu(III) stems from more covalent Am–N bonds. | rsc.org |
| Diglycolamide (DGA) Derivatives | Various (e.g., Calixarenes) | High extraction efficiency for An(III) and Ln(III). | nih.gov |
: Thermal Stability and Thermodynamic Considerations for Materials Applications
The thermal stability of a compound is a critical parameter for its application in materials science, particularly in devices that operate at elevated temperatures or are fabricated using high-temperature processes. This compound is a fully aromatic system, which generally imparts high thermal stability due to the strong covalent bonds within the aromatic rings. However, the presence of carbon-bromine (C-Br) bonds introduces potential pathways for thermal decomposition.
Studies on the thermal degradation of brominated flame retardants, which are also brominated aromatic or aliphatic compounds, provide insight into the likely decomposition behavior. When heated, these materials often release hydrogen bromide (HBr) and various brominated hydrocarbons as primary decomposition products. cetjournal.it The thermal decomposition of bromoacenes has also been observed to occur at temperatures as low as 90 °C during certain catalytic reactions, indicating that the C-Br bond can be a point of thermal lability under specific chemical conditions. acs.org
Table 3: Thermal Decomposition Characteristics of Related Brominated Compounds This table is generated based on data from the text.
| Compound Type | Decomposition Temperature | Major Decomposition Products | Reference |
| Tetrabromobisphenol A diallyl ether (TBBPA-BAE) | Degradation at 650 °C | Carbon monoxide, Phenol, Bromophenols | cetjournal.it |
| 1,2-bis(pentabromodiphenyl)ethane (DBDPE) | Degradation at 650 °C | Low yields of monitored gases, brominated hydrocarbons | cetjournal.it |
| Bromoacenes | Decomposition noted at 90 °C (in reaction) | Not specified (loss of aromatic peaks) | acs.org |
| Copper(II) complexes with bromo-substituted ligands | Studied via TGA | Not specified | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
